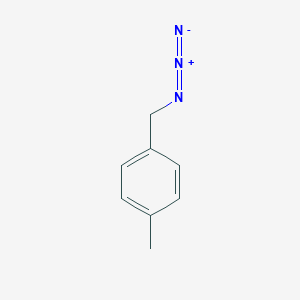

1-(Azidomethyl)-4-methylbenzene

Vue d'ensemble

Description

1-(Azidomethyl)-4-methylbenzene is a compound that belongs to the family of organic azides . Organic azides are known for their exceptional reactivity, making them highly versatile in chemistry and material sciences .

Synthesis Analysis

The synthesis of azidoiodinanes derivatives, which are structurally related to 1-(Azidomethyl)-4-methylbenzene, involves the reaction of benziodoxoles with trimethylsilyl azide . This method produces azidobenziodoxoles, which are stable and can be isolated as crystalline compounds .Molecular Structure Analysis

X-ray crystallography has been employed to determine the molecular structure of azidoiodinanes, revealing a hypervalent iodine with a distorted T-shaped geometry . The geometry of the I (III)NNN fragment in these compounds is similar to that of monomeric iodine azide in the gas phase .Chemical Reactions Analysis

Azidobenziodoxoles have been shown to be effective reagents for the azidation of organic substrates, such as dimethylanilines, alkanes, and alkenes. The reaction with dimethylanilines proceeds under mild conditions to afford N-azidomethyl-N-methylanilines.Physical And Chemical Properties Analysis

The physical and chemical properties of azidoiodinanes and related azido compounds have been characterized using techniques such as IR spectroscopy and electron-spin resonance .Applications De Recherche Scientifique

Application in Organic Synthesis

Field

Summary of Application

The compound “1-(Azidomethyl)-4-methylbenzene” can be used as a precursor in the synthesis of bi-triazole compounds . Bi-triazole systems have a broad spectrum of applications due to their interesting antiproliferative, antifungal, antidiabetic, antibacterial, anticancer, antioxidants, and anti-inflammatory properties .

Methods of Application

The precursor is synthesized in two steps from 2-amino-2-ethyl-1,3-propanediol, with an overall yield of 80%. The chemical structures of the products obtained were established based on 1D and 2D NMR, IR spectroscopy, and elemental analysis .

Results or Outcomes

The synthesis resulted in a new bi-triazole precursor, N-(1-azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide .

Application in Corrosion Inhibition

Field

Summary of Application

1,4-disubstituted 1,2,3-triazoles, which can be synthesized from “1-(Azidomethyl)-4-methylbenzene”, have potential inhibitory activity against acidic corrosion of steels .

Methods of Application

The triazoles are synthesized from one of 1-(azido-methyl)benzene, 1-(azidomethyl)-4-fluorobenzene, 1-(azidomethyl)-4-chlorobenzene, 1-(azidomethyl)-4-bromobenzene or 1-(azidomethyl)-4-iodobenzene, generated in situ from sodium azide and the corresponding benzyl halide, and dipropargyl uracil or dipropargyl thymine .

Results or Outcomes

The synthesis resulted in ten 1,4-disubstituted 1,2,3-triazoles .

Application in Catalysis

Field

Summary of Application

Triazole-bispidinone scaffolds, which can be synthesized from “1-(Azidomethyl)-4-methylbenzene”, have potential applications in catalysis . These molecules can act as metal ligands for the catalytic Henry reaction .

Methods of Application

The triazole rings were synthesized on propargyl-derived bispidines after reaction with different alkyl azides . The new class of triazole-bispidines was characterized, and their chelation capabilities were evaluated with different metals through NMR titration, ESI-MS spectrometry, and single-crystal X-ray diffraction (SC-XRD) .

Results or Outcomes

The suitability of these molecules as metal ligands for the catalytic Henry reaction was demonstrated with copper and zinc .

Application in Pharmaceutical Analysis

Field

Summary of Application

“1-(Azidomethyl)-4-methylbenzene” and similar compounds can be used as impurities in the analysis of pharmaceutical substances . For example, they can be used in the analysis of sartan APIs irbesartan, lorsartan, and valsartan .

Methods of Application

The compound is used as an azido impurity in a UHPLC method with dual UV-MS detection .

Results or Outcomes

This method allows for the quick and accurate, 3-minute analysis of the azido impurity .

Application in Polymer Chemistry

Field

Summary of Application

“1-(Azidomethyl)-4-methylbenzene” and similar compounds can be used in the synthesis of new polymeric materials . These polymers can have a variety of applications, including in the creation of new materials with unique properties .

Methods of Application

The compound is used as a monomer in a polymerization reaction . The resulting polymer can then be further modified or used as is, depending on the desired application .

Results or Outcomes

The synthesis results in a new polymeric material with unique properties . The exact properties of the material will depend on the specific monomers used and the conditions of the polymerization .

Application in Medicinal Chemistry

Field

Summary of Application

“1-(Azidomethyl)-4-methylbenzene” and similar compounds can be used in the synthesis of new pharmaceuticals . These pharmaceuticals can have a variety of therapeutic effects, depending on the specific compound synthesized .

Methods of Application

The compound is used as a starting material in a synthetic reaction to create a new pharmaceutical . The resulting pharmaceutical can then be tested for therapeutic effects .

Results or Outcomes

The synthesis results in a new pharmaceutical with potential therapeutic effects . The exact effects of the pharmaceutical will depend on the specific compound synthesized and the conditions of the synthesis .

Safety And Hazards

Orientations Futures

The future directions of 1-(Azidomethyl)-4-methylbenzene and related compounds could involve their use in material sciences, particularly in the azidation of various organic substrates . Additionally, their propensity to release nitrogen by thermal activation or photolysis could be leveraged in the development of highly energetic materials .

Propriétés

IUPAC Name |

1-(azidomethyl)-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c1-7-2-4-8(5-3-7)6-10-11-9/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBXGSUCKCKGTCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00504639 | |

| Record name | 1-(Azidomethyl)-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00504639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Azidomethyl)-4-methylbenzene | |

CAS RN |

17271-89-5 | |

| Record name | 1-(Azidomethyl)-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00504639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-amine](/img/structure/B177312.png)

![5,6-Dichlorobenzo[c][1,2,5]thiadiazole](/img/structure/B177315.png)

![9-Methoxy-5,6,11-trimethylpyrido[4,3-b]carbazole](/img/structure/B177326.png)